molecular formula C28H25ClN4S B455121 2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

Cat. No.: B455121
M. Wt: 485g/mol
InChI Key: ZNGYNUWRUZPVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a naphthalenetricarbonitrile moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl sulfide.

    Coupling with dimethylphenyl: The intermediate is then coupled with 2,4-dimethylphenyl using a suitable catalyst under controlled conditions.

    Cyclization and nitrile formation: The resulting product undergoes cyclization and nitrile formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25ClN4S

Molecular Weight

485g/mol

IUPAC Name

2-amino-4-[5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C28H25ClN4S/c1-17-11-18(2)24(12-19(17)14-34-21-9-7-20(29)8-10-21)26-23-6-4-3-5-22(23)25(13-30)27(33)28(26,15-31)16-32/h5,7-12,23,26H,3-4,6,14,33H2,1-2H3

InChI Key

ZNGYNUWRUZPVOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CSC2=CC=C(C=C2)Cl)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N)C

Canonical SMILES

CC1=CC(=C(C=C1CSC2=CC=C(C=C2)Cl)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N)C

Origin of Product

United States

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